molecular formula C9H10ClNO2 B13065661 (2-Chlorophenyl)methyl 2-aminoacetate

(2-Chlorophenyl)methyl 2-aminoacetate

Cat. No.: B13065661
M. Wt: 199.63 g/mol
InChI Key: HMWUTBZVBOYLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)methyl 2-aminoacetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylmethyl 2-aminoacetate, where a chlorine atom is substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl 2-aminoacetate typically involves the esterification of (2-Chlorophenyl)methanol with glycine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl 2-aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to (2-Chlorophenyl)methyl 2-aminoacetic acid.

    Reduction: Reduction yields (2-Chlorophenyl)methyl 2-aminoethanol.

    Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methyl 2-aminoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 2-aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of neurotransmitter activity or the inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethyl 2-aminoacetate: Lacks the chlorine substitution, resulting in different reactivity and applications.

    (4-Chlorophenyl)methyl 2-aminoacetate: Chlorine substitution at the fourth position, leading to variations in chemical behavior.

    (2-Bromophenyl)methyl 2-aminoacetate:

Uniqueness

(2-Chlorophenyl)methyl 2-aminoacetate is unique due to the specific positioning of the chlorine atom, which influences its chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2-chlorophenyl)methyl 2-aminoacetate

InChI

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)6-13-9(12)5-11/h1-4H,5-6,11H2

InChI Key

HMWUTBZVBOYLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.